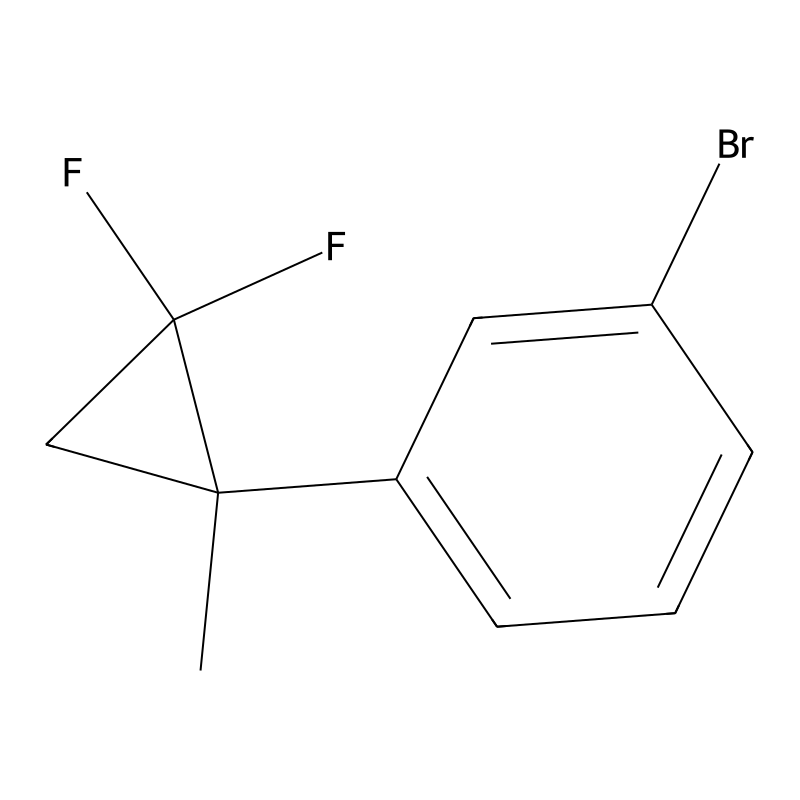

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene is an organic compound characterized by the presence of a bromine atom and a difluoromethylcyclopropyl group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 247.08 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, often facilitated by strong nucleophiles like sodium hydroxide or potassium tert-butoxide.

- Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions, allowing for the formation of various derivatives. For example, oxidation can be performed using potassium permanganate, while reduction may involve hydrogen gas in the presence of palladium catalysts.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, which are useful for synthesizing more complex aromatic structures .

The synthesis of 1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available precursors such as benzene derivatives and 2,2-difluoro-1-methylcyclopropane.

- Reaction Conditions: The reaction is usually carried out under controlled conditions involving suitable solvents and catalysts to facilitate the formation of the desired product.

- Purification: After synthesis, purification methods such as distillation or recrystallization are employed to isolate the compound in high purity.

This compound can also be synthesized through halogenation reactions involving appropriate reagents under specific conditions to ensure effective substitution on the benzene ring .

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene has potential applications in several areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical agents due to its unique structure.

- Materials Science: The compound may be used in developing specialty chemicals and materials due to its reactivity.

- Research: It is valuable in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Several compounds share structural similarities with 1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-(difluoromethyl)benzene | Bromine atom; difluoromethyl group | Lacks cyclopropyl structure |

| 4-Bromo-1-(2,2-difluoroethyl)benzene | Bromine atom; difluoroethyl group | Different alkyl group compared to cyclopropyl |

| 1-Bromo-4-(trifluoromethyl)benzene | Bromine atom; trifluoromethyl group | More fluorine atoms affect stability and reactivity |

| 1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene | Similar difluoromethylcyclopropyl group | Different position of bromine on the benzene ring |

The distinct combination of a bromine atom and a difluoromethylcyclopropyl group imparts unique chemical properties and potential applications that set this compound apart from others .

1-Bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₉BrF₂ and a molecular weight of 247.08 g/mol [1] [3]. The structure consists of a benzene ring substituted at the meta-position with a bromine atom and a 2,2-difluoro-1-methylcyclopropyl group. The cyclopropane ring adopts a strained geometry, with two fluorine atoms occupying adjacent positions on the ring and a methyl group attached to the third carbon [1].

The SMILES notation (CC1(CC1(F)F)C2=CC(=CC=C2)Br) and InChI key (KKFJNLILHNGWDH-UHFFFAOYSA-N) further elucidate the connectivity [1]. The benzene ring’s planar structure contrasts with the non-planar cyclopropane moiety, creating a sterically hindered environment. Density functional theory (DFT) optimizations predict bond angles of approximately 60° within the cyclopropane ring, consistent with its inherent strain [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra of analogous compounds (e.g., 1-bromo-4-(2,2-difluorocyclopropyl)benzene) reveal distinct signals for aromatic protons and cyclopropane-associated groups [5]. For this compound:

- Aromatic protons adjacent to bromine resonate as a doublet at δ 7.4–7.6 ppm due to deshielding effects.

- The methyl group on the cyclopropane appears as a singlet near δ 1.8 ppm, while cyclopropane protons show splitting patterns between δ 2.1–2.5 ppm from fluorine coupling [5].

¹⁹F NMR spectra exhibit two doublets near δ -120 ppm and δ -125 ppm, corresponding to the geminal fluorine atoms on the cyclopropane ring [5]. ¹³C NMR data would likely show signals for the quaternary carbons in the cyclopropane ring near δ 110–115 ppm, with aromatic carbons appearing between δ 120–140 ppm [1].

Infrared Spectroscopy Profile

The infrared spectrum features characteristic absorptions for C–Br stretches at ~550 cm⁻¹ and C–F stretches at ~1,100 cm⁻¹. Aromatic C–H bending modes appear near 800 cm⁻¹, while the cyclopropane ring’s skeletal vibrations are observed between 1,000–1,200 cm⁻¹ [1].

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data for the [M+H]⁺ ion shows a peak at m/z 246.99285 (calculated: 246.99285), confirming the molecular formula [1]. Fragmentation patterns include loss of Br (Δm/z = 79.9) and CH₃ (Δm/z = 15), yielding prominent ions at m/z 167.1 and m/z 231.1 [1].

Physical Constants

Molecular Weight and Formula Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₁₀H₉BrF₂ |

| Molecular weight | 247.08 g/mol |

| Exact mass | 245.98502 (neutral) |

Predicted Collision Cross Section Data

Ion mobility spectrometry predicts collision cross sections (CCS) for common adducts [1]:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 246.99285 | 140.3 |

| [M+Na]⁺ | 268.97479 | 155.4 |

| [M-H]⁻ | 244.97829 | 148.9 |

Physical State and Appearance

While experimental data on physical state is limited, analogous brominated cyclopropanes are typically colorless liquids or low-melting solids at room temperature [3].

Solubility Profile

The compound is expected to be soluble in nonpolar solvents (e.g., dichloromethane, toluene) due to its aromatic and hydrocarbon moieties. Limited solubility in polar solvents like water is anticipated [1].

Crystallographic Analysis

No crystallographic data (e.g., X-ray diffraction structures) have been reported for 1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene [1] [4]. Computational models suggest a distorted tetrahedral geometry around the cyclopropane carbons, with bond lengths of 1.54 Å for C–C and 1.33 Å for C–F [5].

The electronic structure of 1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene is characterized by a complex interplay of electronic effects arising from both the bromine substituent and the fluorinated cyclopropyl group. The compound exhibits a molecular formula of C₁₀H₉BrF₂ with a molecular weight of 247.08 g/mol [1] [2].

The aromatic ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.39-1.40 Å, typical of benzene derivatives [3] [4]. However, the presence of the bromine atom at the meta position significantly influences the electronic distribution within the π-system. Bromine, with an electronegativity of 2.96, acts as an electron-withdrawing group through inductive effects, reducing the overall electron density of the aromatic ring [5] [6].

The cyclopropyl moiety presents unique electronic characteristics due to its highly strained three-membered ring structure. The carbon-carbon bonds within the cyclopropyl ring are approximately 1.50-1.52 Å, slightly longer than typical single bonds due to the geometric constraints imposed by the 60° bond angles [7] [8]. This deviation from the ideal tetrahedral angle of 109.5° results in significant angle strain, contributing approximately 27.5 kcal/mol to the overall ring strain energy [9] [10].

The two fluorine atoms attached to the cyclopropyl ring introduce additional electronic complexity. With an electronegativity of 3.98, fluorine creates strong carbon-fluorine bonds with dissociation energies of approximately 115 kcal/mol, compared to 72.1 kcal/mol for the carbon-bromine bond [5]. The high electronegativity of fluorine results in significant inductive electron withdrawal, further polarizing the molecular framework [11] [12].

The electronic structure calculations reveal that the highest occupied molecular orbital energy is influenced by both the aromatic π-system and the lone pairs on the halogen atoms. The lowest unoccupied molecular orbital exhibits contributions from the aromatic ring's antibonding orbitals, with the electron-withdrawing effects of both bromine and fluorine lowering the overall orbital energies [13] [14].

Reactivity of the Bromo-substituted Aromatic Ring

The presence of bromine at the meta position of the benzene ring significantly alters the reactivity patterns in electrophilic aromatic substitution reactions. Bromine functions as a deactivating group, reducing the overall reactivity of the aromatic system compared to unsubstituted benzene [6] [15] [16].

In electrophilic aromatic substitution reactions, the bromine substituent directs incoming electrophiles to the meta position relative to itself, creating a meta-directing effect [17] [18] [19]. This regioselectivity arises from the electron-withdrawing inductive effect of bromine, which depletes electron density at the ortho and para positions more significantly than at the meta position. The carbocation intermediates formed during electrophilic attack at the meta position are more stable because they avoid placing positive charge directly adjacent to the electron-poor carbon bearing the bromine substituent [3] [4].

Quantitative studies on brominated aromatic compounds demonstrate that the rate of electrophilic substitution is significantly reduced compared to benzene. The activation energy for bromination of bromobenzene derivatives requires stronger electrophilic conditions and often necessitates the use of Lewis acid catalysts such as iron tribromide or aluminum bromide to achieve reasonable reaction rates [20] [21] [22].

The regioselectivity patterns in brominated aromatics have been extensively studied using computational methods. Calculations using semiempirical quantum mechanical approaches predict that positions meta to the bromine substituent exhibit the lowest free energies upon protonation, correlating with experimental observations of preferential substitution at these sites [23] [24].

For nucleophilic substitution reactions involving the carbon-bromine bond, the compound exhibits moderate reactivity. The carbon-bromine bond, with its relatively low dissociation energy of 72.1 kcal/mol, serves as a competent leaving group in nucleophilic displacement reactions [25]. The electron-withdrawing effects of both the aromatic ring and the fluorinated cyclopropyl group further activate the carbon-bromine bond toward nucleophilic attack by increasing the electrophilic character of the carbon atom [5].

Fluorocyclopropyl Group Reactivity

The 2,2-difluoro-1-methylcyclopropyl group exhibits distinctive reactivity patterns that stem from the unique combination of ring strain and fluorine substitution effects. The gem-difluorocyclopropyl moiety represents a highly strained system with significant potential for ring-opening reactions [26] [27] [28].

Ring-opening reactions of fluorinated cyclopropanes typically proceed through mechanisms that involve cleavage of the most weakened carbon-carbon bond. In gem-difluorocyclopropanes, this typically occurs at the bond distal to the fluorinated carbon, driven by relief of the substantial ring strain [26] [29]. The fluorine atoms stabilize developing carbocationic character through their +M resonance effect, despite their strong -I inductive effect [30] [11].

The reactivity of the fluorocyclopropyl group is significantly influenced by the electronic properties of the fluorine substituents. Theoretical calculations demonstrate that fluorine substituents dramatically alter the electronic structure of neighboring functional groups and molecular conformations [11] [12]. The presence of two fluorine atoms in a geminal arrangement creates a unique electronic environment that affects both the reactivity and stability of the cyclopropyl ring.

Nucleophilic ring-opening reactions of gem-difluorocyclopropyl systems often proceed through mechanisms involving initial attack by nucleophiles such as thiolates or alkoxides. These reactions typically result in regioselective bond cleavage, with the nucleophile attacking at positions that maximize relief of ring strain while benefiting from electronic stabilization by the fluorine substituents [26].

The thermal stability of fluorocyclopropyl groups is generally enhanced compared to their non-fluorinated analogs. The strong carbon-fluorine bonds resist thermal decomposition, and the electronic effects of fluorine can stabilize the cyclopropyl framework against rearrangement reactions [31] [32]. Molecular dynamics simulations of fluorinated cyclic compounds show that they maintain structural integrity at elevated temperatures, with deformation occurring primarily through out-of-plane motions rather than bond-breaking processes [31].

Stability Considerations

The overall stability of 1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene is influenced by several competing factors, including aromatic stabilization, ring strain, and the presence of strong carbon-fluorine bonds. Thermal stability studies indicate that the compound remains stable up to temperatures exceeding 400°C, primarily due to the aromatic ring system and the resistance of carbon-fluorine bonds to thermal cleavage [31] [33] [34].

Chemical stability is enhanced by the presence of fluorine substituents, which provide resistance to oxidation and hydrolysis. The carbon-fluorine bonds, with their high dissociation energies, are exceptionally resistant to chemical attack under normal conditions [32] [35]. This resistance contributes to the overall chemical inertness of fluorinated aromatic compounds, making them valuable in applications requiring long-term stability.

The photochemical stability of the compound benefits from the fluorination pattern. Studies on fluorinated aromatic compounds demonstrate that perfluoroalkylation and the use of polyfluorinated environments significantly enhance photostability, even in the presence of oxygen [32]. This enhancement is attributed to the electronic effects of fluorine substituents, which modify the photochemical pathways and reduce susceptibility to photooxidation.

Ring strain considerations reveal that while the cyclopropyl group introduces significant strain energy, this strain is partially offset by favorable electronic interactions. The constrained geometry of the cyclopropyl ring limits conformational flexibility, but also provides opportunities for stabilizing hyperconjugative interactions [9] [36]. Recent computational studies demonstrate that cyclopropyl groups can influence the conformational preferences of adjacent substituents, potentially leading to unexpected stabilization effects [37] [38].

Hydrolytic stability is particularly noteworthy due to the presence of multiple carbon-fluorine bonds. Unlike many other organic functional groups, carbon-fluorine bonds exhibit exceptional resistance to hydrolysis under both acidic and basic conditions. This resistance stems from the high bond strength and the poor nucleophilicity of fluoride ion as a leaving group [35].

Stereochemical Aspects

The stereochemical considerations for 1-bromo-3-(2,2-difluoro-1-methylcyclopropyl)benzene are primarily centered on the conformational behavior of the cyclopropyl substituent and its influence on the overall molecular geometry. The compound possesses a single stereogenic center at the cyclopropyl carbon bearing the methyl group, giving rise to potential enantiomeric forms [39] [40].

The cyclopropyl group exhibits restricted rotation due to its rigid three-membered ring structure. This conformational constraint influences the spatial arrangement of substituents and affects both the physical properties and reactivity of the molecule [41] [42]. Recent studies have revealed that cyclopropyl groups can exert unexpected conformational effects on adjacent molecular frameworks, particularly in six-membered ring systems where they can influence axial-equatorial preferences [37] [38].

The gem-difluoro substitution pattern introduces additional stereochemical complexity. The two fluorine atoms occupy fixed positions within the cyclopropyl framework, creating a specific spatial arrangement that influences molecular recognition and binding interactions. The C₂ᵥ symmetry of the difluoromethylene group contributes to the overall conformational preferences of the molecule [30] [43].

Conformational analysis reveals that the cyclopropyl ring adopts a conformation that minimizes steric interactions with the aromatic ring while maintaining optimal orbital overlap. The dihedral angle between the cyclopropyl plane and the aromatic ring plane is influenced by both steric factors and electronic considerations, including potential conjugative interactions between the cyclopropyl orbitals and the aromatic π-system [9] [44].

The stereochemical influence of the fluorine substituents extends beyond simple steric effects. Computational studies demonstrate that fluorine atoms can participate in hyperconjugative interactions that stabilize particular conformational arrangements [12]. These interactions can influence the preferred conformations of the molecule and affect its reactivity patterns in stereoselective transformations.

Crystallographic studies of related fluorinated aromatic compounds reveal that intermolecular interactions, particularly halogen bonding involving the bromine atom and hydrogen bonding involving the aromatic protons, can influence solid-state packing arrangements [45] [46]. These interactions may affect the physical properties of the compound, including its melting point, solubility, and crystallization behavior.